

Salinazid: Core Properties and Solubility Data

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Compound Focus: Salinazid

CAS No.: 495-84-1

Cat. No.: S542346

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Salinazid is recognized as an anti-tuberculosis drug, also known by aliases such as Nupasal and Nilazid [1]. The tables below consolidate its key physicochemical and solubility properties, which are crucial for formulation development, especially in combination therapies where solubility can impact drug delivery and efficacy [2] [3].

Table 1: Physicochemical Properties of Salinazid [1]

Property	Value
Molecular Formula	C ₁₃ H ₁₁ N ₃ O ₂
Molecular Weight	241.25 g/mol
CAS Number	495-84-1
Melting Point	232-233 °C
LogP	1.942
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	4

Table 2: Solubility and Thermodynamic Data of Salinazid [3]

Solvent	Solubility Trend (293.15 to 313.15 K)	Key Finding
Buffer (pH 7.4)	Less than 10^{-3} mole fraction	Lowest solubility
Buffer (pH 2.0)	Less than 10^{-3} mole fraction	Increased solubility at acidic pH
Octanol	Less than 10^{-3} mole fraction	Highest solubility, indicating lipophilicity

Research into pharmaceutical salts of **Salinazid** has been conducted to improve its solubility. For instance, its oxalate and acesulfame salts demonstrated significant solubility improvements of 33 and 18 times, respectively, compared to the pure API [2].

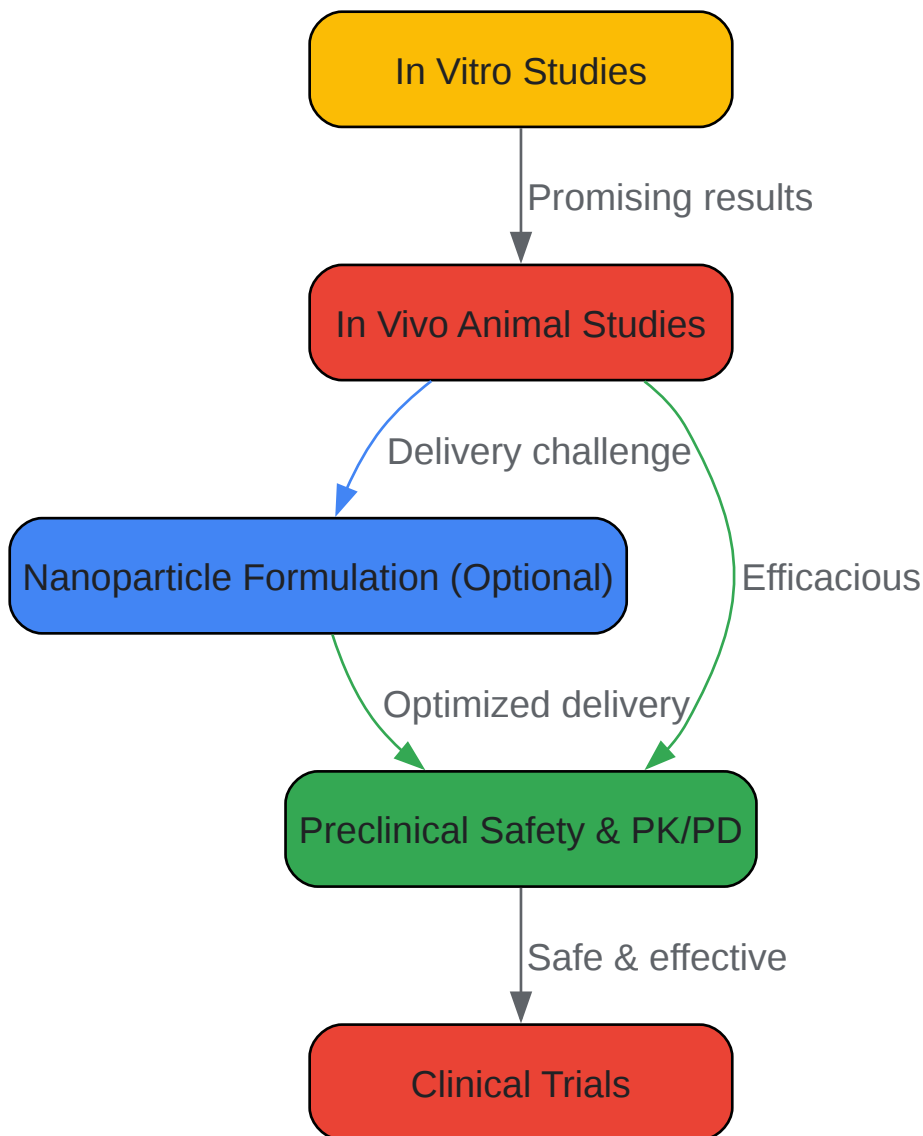
Conceptual Framework for Combination Therapy Validation

While data on **Salinazid**-specific combinations is lacking, the general methodology for validating combination therapy is well-established in biomedical research.

1. Objectives and Rationale for Combination Therapy Combination therapy is pursued for several key reasons [4] [5]:

- **Synergistic Effects:** Targeting multiple disease pathways simultaneously can produce a greater effect than the sum of individual drug effects.
- **Reduced Toxicity:** Allows for lower doses of each drug, potentially minimizing side effects.
- **Alleviating Drug Resistance:** Using drugs with different mechanisms of action can help overcome or prevent resistance.

2. Experimental Workflow for Validation The validation of a new combination therapy typically follows a structured path from *in vitro* studies to clinical trials, with nanoparticle delivery systems emerging as a tool to enhance efficacy [5]. The following diagram illustrates this generalized workflow.



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3. Key Experimental Protocols For researchers designing validation experiments, here are core methodologies referenced in the literature:

- **Consensome Analysis:** This meta-analysis technique, as used in the Signaling Pathways Project (SPP), ranks genes based on significant differential expression across many transcriptomic datasets. It helps predict regulatory relationships between a pathway node (e.g., a drug target) and downstream genes, validating a drug's mechanism of action [6].
- **Pharmacodynamic (PD) Interaction Models:** These mathematical models are crucial for quantifying the effect of a drug combination.
 - **Combination Index (CI):** A quantitative measure where $CI < 1$ indicates synergy, $CI = 1$ indicates an additive effect, and $CI > 1$ indicates antagonism [5].

- **Bliss Independence Model:** A widely used model that assumes drugs act independently. The expected additive effect is calculated as $EAB = EA + EB - (EA * EB)$, where E is the fractional effect (e.g., 0.5 for 50% inhibition). Synergy is concluded when the observed effect is greater than EAB [5].

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